1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-
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Overview
Description
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is an aromatic heterocyclic compound that belongs to the family of tetrazines. Tetrazines are known for their high nitrogen content and unique electronic properties, making them valuable in various scientific and industrial applications. The compound 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is characterized by the presence of a tetrazine ring substituted with a 4-chlorophenyl group, which imparts specific chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzonitrile and hydrazine hydrate.
Formation of Intermediate: The 4-chlorobenzonitrile is reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Industrial Production Methods
Industrial production of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- follows similar synthetic routes but often employs more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Diethyl azodicarboxylate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other nitrogen-containing heterocycles .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable adducts. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine, 3-phenyl-: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-: Similar structure but with a 4-methylphenyl group.
1,2,4,5-Tetrazine, 3-(4-nitrophenyl)-: Similar structure but with a 4-nitrophenyl group.
Uniqueness
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Properties
CAS No. |
56107-74-5 |
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Molecular Formula |
C8H5ClN4 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5ClN4/c9-7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H |
InChI Key |
DPJWJUNYATWWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)Cl |
Origin of Product |
United States |
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